![molecular formula C22H22N4O4S2 B2424168 4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-78-3](/img/structure/B2424168.png)
4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Biological Activity
The compound 4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel derivative that has attracted attention due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a morpholinosulfonyl group attached to a benzamide structure, which is further substituted with a thieno[3,4-c]pyrazole moiety. This unique combination is hypothesized to enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazol-4-one/thiophene-bearing pyrazoles exhibit significant antimicrobial activity. The compound was tested against various bacterial strains, showing moderate to strong efficacy against pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Activity Level |
---|---|---|
4-(morpholinosulfonyl) derivative | Salmonella typhi | Moderate |
4-(morpholinosulfonyl) derivative | Bacillus subtilis | Strong |
Other derivatives | Various strains | Weak to moderate |
Anticancer Activity
The compound's anticancer potential was evaluated through cytotoxicity assays on several cancer cell lines. For instance, it demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Studies indicated that compounds with similar structures showed up to 92% inhibition against EGFR at low concentrations .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
HL60 | 8.2 | Imatinib |
K562 | 5.6 | Imatinib |
Other lines | Varies | N/A |
Enzyme Inhibition
The compound also exhibited enzyme inhibitory activity. It was tested against acetylcholinesterase (AChE) and urease, showing promising results that suggest potential therapeutic applications in neurodegenerative diseases and urea cycle disorders .
Table 3: Enzyme Inhibition Results
Enzyme | Inhibition (%) | Concentration (µM) |
---|---|---|
Acetylcholinesterase | High | 10 |
Urease | Moderate | 20 |
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. Molecular docking studies have revealed that the morpholinosulfonyl group enhances binding affinity to target proteins, facilitating effective inhibition of their activity .
Case Studies
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of related compounds on multiple cancer cell lines, demonstrating that modifications in the benzamide moiety significantly influenced potency.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thieno[3,4-c]pyrazole derivatives, confirming their effectiveness against resistant bacterial strains.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The thieno[3,4-c]pyrazole derivatives are particularly noted for their efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, derivatives of thieno[3,4-c]pyrazole were tested against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the thieno[3,4-c]pyrazole structure could enhance efficacy against resistant strains .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. The morpholino sulfonamide group is known for its ability to modulate inflammatory pathways.
Research Findings
A study conducted on various sulfonamide derivatives indicated that compounds similar to 4-(morpholinosulfonyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Cancer Treatment Potential
The unique structural features of this compound may also position it as a candidate for cancer therapy. Compounds containing thieno[3,4-c]pyrazole rings have been associated with anticancer properties.
Case Study: Anticancer Activity
In a recent investigation published in Molecules, the anticancer effects of various thieno[3,4-c]pyrazole derivatives were evaluated against human cancer cell lines. The study revealed that specific modifications led to enhanced cytotoxicity against breast and lung cancer cells .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c27-22(16-6-8-18(9-7-16)32(28,29)25-10-12-30-13-11-25)23-21-19-14-31-15-20(19)24-26(21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBPFTSDFQXQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.